molecular formula C22H20FN5S B2693128 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 384376-22-1

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B2693128
CAS RN: 384376-22-1
M. Wt: 405.5
InChI Key: AOPQAPDFCNLFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C22H20FN5S and its molecular weight is 405.5. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Tyrosine Kinase Activity

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine, referenced in a study as PD0205520, was explored as a potential inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR) for cancer treatment. This compound's labeled versions were synthesized for drug absorption, distribution, metabolism, and excretion studies, as well as for quantitative mass spectrometry bio-analytical studies (Zhang, Huang, & Huang, 2005).

Enhancement of Learning and Memory

Research on a novel compound MCI-225, which shares a similar chemical structure, showed its effects on improving learning and memory in rats. This compound demonstrated efficacy in reducing spatial learning impairment induced by scopolamine and lessening carbon dioxide-induced amnesia, without causing significant behavioral abnormalities, suggesting its potential for addressing cognitive impairments (Eguchi, Yuasa, Egawa, & Tobe, 1994).

Antimicrobial Activity

Another study synthesized 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives similar in structure, to evaluate their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. Compounds with specific substitutions demonstrated increased potency compared to standard treatments, highlighting the potential of such structures in developing new antimicrobial agents (Sunduru, Gupta, Chauhan, Mishra, Shukla, & Chauhan, 2011).

Synthesis and Evaluation for Medical Imaging

The synthesis of a compound incorporating the 4-fluorophenyl piperazinyl moiety aimed at imaging dopamine D4 receptors further illustrates the research applications of such chemicals. The synthesis was performed via electrophilic fluorination, showing potential in developing diagnostic tools for neurological conditions (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).

properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5S/c1-15-6-7-24-19(12-15)27-8-10-28(11-9-27)21-20-18(13-29-22(20)26-14-25-21)16-2-4-17(23)5-3-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPQAPDFCNLFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

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